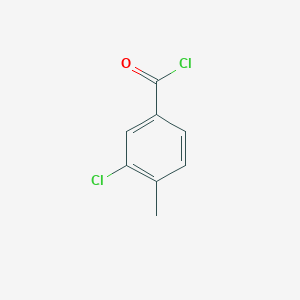

3-Chloro-4-methylbenzoyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANDSBWEBNXLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593643 | |

| Record name | 3-Chloro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-30-1 | |

| Record name | 3-Chloro-4-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 4 Methylbenzoyl Chloride

Catalysis in Reactions Involving 3-Chloro-4-methylbenzoyl chloride

Transition Metal Catalysis

The reactivity of this compound can be significantly enhanced and directed through the use of transition metal catalysts. These catalysts, typically based on palladium, rhodium, or copper, can facilitate a variety of transformations that are otherwise difficult to achieve. The presence of both a chlorine and a methyl group on the benzoyl chloride ring, in addition to the reactive acyl chloride functionality, allows for a range of potential catalytic cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are applicable to acyl chlorides. libretexts.orgqualitas1998.net For this compound, a palladium catalyst could selectively activate the C-Cl bond of the acyl chloride in the presence of the aryl chloride. The general catalytic cycle for such a reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

A notable example of a related transformation is the palladium-catalyzed carbochlorocarbonylation of unsaturated hydrocarbons. nih.gov While this study utilized 4-methylbenzoyl chloride, the principles are directly applicable to this compound. In such a reaction, a palladium(0) complex would oxidatively add to the carbon-chlorine bond of the acyl chloride. This is often followed by decarbonylation to form an arylpalladium(II) species, which can then undergo further reactions such as migratory insertion into an alkene or alkyne. nih.gov The functional group tolerance of these reactions is often good, suggesting that the chloro and methyl substituents on the aromatic ring would be compatible with many catalytic systems. nih.gov

The choice of ligand on the transition metal is crucial in determining the outcome and efficiency of the reaction. For instance, in the palladium-catalyzed carbochlorocarbonylation, bulky electron-rich phosphine (B1218219) ligands like Xantphos have been shown to be effective. nih.gov

Below is a representative table of palladium-catalyzed reactions involving substituted benzoyl chlorides, illustrating the types of transformations that this compound could potentially undergo.

| Catalyst System | Reactant | Product Type | Yield (%) | Reference |

| Pd₂(dba)₃ / Xantphos | 4-Methylbenzoyl chloride | Acyl-substituted norbornene | 80 | nih.gov |

| Pd(PPh₃)₄ / CuI | Benzoyl chloride | Ynone | High | researchgate.net |

| Pd(OAc)₂ / PPh₃ | 3-Chlorobenzoyl chloride | Biaryl ketone | - | libretexts.org |

Investigation of Reaction Stereochemistry and Selectivity

The stereochemistry and selectivity of reactions involving this compound are critical aspects, particularly when new chiral centers are formed. The outcomes of such reactions are governed by the reaction mechanism and the nature of the reactants and catalysts involved.

In nucleophilic substitution reactions at the carbonyl carbon, which proceed through a tetrahedral intermediate, the stereochemistry of the starting material, if chiral, can influence the product's stereochemistry. However, since the carbonyl carbon of this compound is prochiral, reactions with chiral nucleophiles or in the presence of chiral catalysts can lead to diastereomeric products with varying degrees of selectivity.

For reactions involving transition metal catalysis, the stereoselectivity is often determined by the geometry of the transition state assembly, which is influenced by the steric and electronic properties of the ligands on the metal center. For instance, in the context of palladium-catalyzed reactions, the use of chiral phosphine ligands can induce asymmetry in the product.

In reactions where a carbocation-like intermediate might be formed, such as in certain solvolysis reactions under strongly ionizing, weakly nucleophilic conditions, the planarity of the cation would lead to a loss of stereochemical information, resulting in a racemic or near-racemic mixture of products if a new stereocenter is formed. mdpi.comresearchgate.net However, the reactions of benzoyl chlorides more commonly proceed via a concerted or addition-elimination pathway. butlerov.comchemistrysteps.com

The regioselectivity of reactions is also a key consideration. In the case of this compound, which has two different substituents on the aromatic ring, reactions that involve functionalization of the ring, such as Friedel-Crafts acylation, would be directed by the electronic and steric effects of the chloro and methyl groups.

The following table summarizes factors influencing stereoselectivity in relevant reaction types.

| Reaction Type | Key Factors Influencing Stereoselectivity | Expected Outcome |

| Nucleophilic Acyl Substitution | Chiral nucleophile, chiral auxiliary, or chiral catalyst. | Enantiomeric or diastereomeric excess. |

| Transition Metal-Catalyzed Cross-Coupling | Chiral ligands on the metal center. | Enantioselective C-C bond formation. |

| Aldol-type Reactions (with enolates) | Enolate geometry (E/Z), metal counter-ion, steric hindrance. wikipedia.org | syn/anti diastereoselectivity. wikipedia.org |

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of organic and organometallic reactions. umn.eduanu.edu.aursc.orgnih.gov For this compound, DFT calculations can provide valuable insights into reaction pathways, transition state structures, and the origins of selectivity that are often difficult to probe experimentally.

Studies on related benzoyl chlorides have utilized DFT to model reaction profiles. For example, the mechanism of the palladium-catalyzed carbochlorocarbonylation of norbornadiene with benzoyl chloride was investigated using DFT calculations. nih.gov These calculations supported a mechanism involving oxidative addition of the palladium(0) catalyst to the C-Cl bond of the acyl chloride, followed by decarbonylation to form a phenylpalladium intermediate. The subsequent steps of carbopalladation and reductive elimination were also modeled to rationalize the observed stereoselectivity. nih.gov

Similarly, DFT studies have been employed to understand the mechanism of acylation reactions. For the reaction of benzoyl chloride with amino compounds, calculations have shown that the reaction proceeds through a concerted mechanism. butlerov.com The geometry of the nucleophilic attack and the activation energies can be calculated to predict the most favorable reaction pathway. butlerov.com

For reactions involving this compound, DFT calculations could be used to:

Determine the relative energies of different possible transition states in a transition metal-catalyzed cycle.

Predict the regioselectivity of electrophilic aromatic substitution on the substituted benzene (B151609) ring.

Investigate the influence of the chloro and methyl substituents on the reactivity of the acyl chloride group.

Elucidate the non-covalent interactions in a catalyst-substrate complex that may control stereoselectivity.

The table below presents a summary of how computational methods are applied to study reaction mechanisms relevant to this compound.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Optimization of reactant, transition state, and product geometries. | Reaction energy profiles, activation barriers, and reaction mechanisms. acs.org |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra. | Identification of electronic transitions and excited state properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology. | Characterization of chemical bonds and non-covalent interactions. |

| Natural Bond Orbital (NBO) Analysis | Study of orbital interactions. | Understanding charge transfer and hyperconjugative effects. |

Evolution of Research Interests in Substituted Benzoyl Chlorides

Established Synthetic Routes

The industrial production of this compound primarily relies on two well-established methods: the reaction of 3-chloro-4-methylbenzoic acid with a chlorinating agent and the direct chlorination of 4-methylbenzoyl chloride.

Synthesis from 3-Chloro-4-methylbenzoic Acid

A common and efficient laboratory and industrial-scale synthesis involves the treatment of 3-chloro-4-methylbenzoic acid with thionyl chloride (SOCl₂). prepchem.com In a typical procedure, 3-chloro-4-methylbenzoic acid is refluxed with an excess of thionyl chloride. prepchem.com The reaction proceeds for several hours, after which the excess thionyl chloride is removed by distillation, often under reduced pressure. prepchem.com The final product, this compound, is then purified by vacuum distillation. prepchem.com

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. libretexts.orglibretexts.org This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acid chloride, along with the evolution of sulfur dioxide and hydrogen chloride gases. masterorganicchemistry.comyoutube.com

Table 1: Synthesis of this compound from 3-Chloro-4-methylbenzoic Acid

| Reactant | Reagent | Conditions | Product | Yield | Boiling Point |

| 3-Chloro-4-methylbenzoic acid | Thionyl chloride | Reflux, ~2.5 hours | This compound | Not specified | 70°-74°C at 10.25 mm Hg prepchem.com |

Chlorination of 4-Methylbenzoyl Chloride

Another industrially significant route is the direct chlorination of 4-methylbenzoyl chloride. This method involves the electrophilic aromatic substitution of a chlorine atom onto the aromatic ring of 4-methylbenzoyl chloride. A Lewis acid catalyst, such as ferric chloride (FeCl₃), is typically employed to polarize the chlorine molecule, making it a more potent electrophile. benchchem.com The reaction is often carried out without a solvent to maximize reactant concentration. benchchem.com

The position of chlorination is directed by the existing substituents on the benzene ring. The methyl group is an ortho-, para-director, while the benzoyl chloride group is a meta-director. In this case, the directing effects lead to the desired 3-chloro isomer.

Exploration of Alternative Synthetic Pathways

Research into alternative synthetic routes for aroyl chlorides like this compound is driven by the need for more selective, efficient, and environmentally benign processes.

Strategies for Selective Chlorination

Achieving high regioselectivity in the chlorination of aromatic compounds is a key challenge. Various strategies are being explored to enhance the formation of the desired isomer. The use of specific catalysts and reaction conditions can influence the isomer distribution. For instance, a ferric chloride-iodine cocatalyst system has been shown to improve the yield of the meta-chloro isomer in the chlorination of benzoyl chloride. google.com

Furthermore, the side-chain chlorination of toluene derivatives can be achieved using reagents like sulfuryl chloride in the presence of a radical initiator such as dibenzoyl peroxide. thieme-connect.de While this method primarily targets the methyl group, it highlights the diverse reactivity of toluene derivatives that can be controlled to achieve specific chlorination patterns.

Catalytic Approaches in Aroyl Chloride Synthesis

Modern synthetic chemistry is increasingly focused on catalytic methods to improve efficiency and reduce waste. In the context of aroyl chloride synthesis, several catalytic approaches are being investigated.

Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from aroyl chlorides, which can then participate in various bond-forming reactions. rsc.org While this application focuses on the reactivity of aroyl chlorides, the underlying principles could potentially be adapted for their synthesis.

Palladium-catalyzed decarbonylative cross-coupling reactions of aroyl chlorides have also been developed. nih.govnih.govacs.org These methods allow for the conversion of carboxylic acid derivatives to a wide range of other functional groups. nih.govnih.gov Rhodium-catalyzed decarbonylation of aroyl chlorides provides a selective pathway to aryl chlorides. proquest.com These advanced catalytic systems, while primarily used for the transformation of aroyl chlorides, demonstrate the potential for developing novel catalytic syntheses of these important intermediates.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic processes. The formation of this compound involves fundamental organic reactions with well-studied mechanisms.

The conversion of carboxylic acids to acid chlorides using thionyl chloride proceeds via a nucleophilic addition-elimination pathway at the carbonyl carbon. libretexts.org The initial addition of the nucleophile (the hydroxyl group of the carboxylic acid) to the thionyl chloride is followed by the elimination of a chloride ion and subsequent intramolecular rearrangement and elimination of sulfur dioxide and hydrogen chloride. chemistrysteps.com

The electrophilic chlorination of 4-methylbenzoyl chloride follows the general mechanism of electrophilic aromatic substitution. docbrown.infowikipedia.org The Lewis acid catalyst activates the chlorine molecule, generating a highly electrophilic species. docbrown.info The aromatic ring of the benzoyl chloride then acts as a nucleophile, attacking the electrophilic chlorine. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. wikipedia.org Finally, a base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the chlorinated product. docbrown.info

Reaction Kinetics and Rate-Determining Steps

The conversion of 3-chloro-4-methylbenzoic acid to this compound is most commonly accomplished by reaction with thionyl chloride (SOCl₂). prepchem.com This reaction proceeds through a nucleophilic acyl substitution mechanism. The kinetics of this and similar reactions involving substituted benzoic acids can be qualitatively understood through the principles of the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives. libretexts.orgwikipedia.org

The general mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This is followed by the nucleophilic attack of the chloride ion. The decomposition of the chlorosulfite intermediate to form the acyl chloride, sulfur dioxide, and hydrochloric acid is generally considered to be the rate-determining step. libretexts.org

The rate of this reaction is influenced by the electronic effects of the substituents on the aromatic ring. The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction (benzoic acid).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. wikipedia.org

For the synthesis of this compound, the key substituents are the chloro group at the meta position and the methyl group at the para position relative to the carboxyl group. The substituent constants (σ) for these groups provide insight into their electronic influence on the reaction rate.

Transition State Analysis in Synthetic Protocols

A detailed understanding of the reaction mechanism at a molecular level requires an analysis of the transition state, the highest energy point along the reaction coordinate. For the synthesis of this compound from 3-chloro-4-methylbenzoic acid and thionyl chloride, the transition state is a fleeting arrangement of atoms as the C-O bond of the chlorosulfite intermediate breaks and the C-Cl bond of the final product forms. libretexts.org

Computational chemistry provides powerful tools for modeling such transition states, offering insights into their geometry, energy, and electronic structure. While specific computational studies on the transition state for the synthesis of this compound are not prevalent in the public domain, general principles of transition state theory can be applied.

The geometry of the transition state for the nucleophilic attack of the chloride ion on the chlorosulfite intermediate is expected to be trigonal bipyramidal, with the incoming chloride and the leaving chlorosulfite group occupying the apical positions. The electronic nature of the substituents on the benzene ring will influence the stability and energy of this transition state.

The electron-withdrawing chloro group at the meta position would help to stabilize the developing negative charge on the carbonyl oxygen in the transition state, thereby lowering its energy and increasing the reaction rate.

The electron-donating methyl group at the para position would have the opposite effect, slightly destabilizing the transition state and potentially slowing the reaction.

A comprehensive transition state analysis for the synthesis of this compound would ideally involve high-level quantum mechanical calculations to determine the precise geometry and energy of the transition state. Such an analysis would provide valuable data for optimizing reaction conditions and improving the efficiency of the synthesis.

Derivatization Strategies Utilizing 3 Chloro 4 Methylbenzoyl Chloride

Synthesis of Complex Esters for Research Applications

The reaction of 3-chloro-4-methylbenzoyl chloride with alcohols (esterification) is a fundamental strategy for creating ester derivatives. While simple esters can be readily formed, the reagent is also employed to build more complex molecules with potential applications in various research fields. A key example is its use in Friedel-Crafts acylation reactions to produce keto esters. For instance, the reaction with a suitable substrate can yield compounds like ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate, a derivative that incorporates both an ester and a ketone functional group. phenomenex.com Such complex structures are valuable intermediates in the synthesis of novel organic compounds. Another synthetic route involves the reaction of this compound with benzoic acid derivatives to create precursors for further elaboration. researchgate.net

Table 1: Synthesis of an Exemplary Complex Ester

| Reactant 1 | Reactant 2 | Product |

| This compound | A suitable valerate (B167501) derivative | Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate phenomenex.com |

Synthesis of Amide Derivatives

The synthesis of amides from this compound is a robust and widely used transformation. The high reactivity of the acyl chloride allows for efficient coupling with primary and secondary amines to form stable amide bonds. This strategy has been pivotal in medicinal chemistry for creating libraries of compounds for biological screening.

A notable research application is the synthesis of N-phenylbenzamide derivatives as potential small molecule inhibitors of cFLIP (cellular FLICE-like inhibitory protein), a key target in cancer research for sensitizing tumor cells to TRAIL-induced apoptosis. In one study, this compound was reacted with anthranilic acid in the presence of triethylamine (B128534) to produce the corresponding N-phenylbenzamide, which serves as a core scaffold for developing new therapeutic agents. researchgate.net

Table 2: Synthesis of a Bioactive Amide Derivative

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Research Application |

| This compound | Anthranilic acid | Triethylamine, THF | 2-((3-Chloro-4-methylbenzoyl)amino)benzoic acid | Precursor for cFLIP inhibitors researchgate.net |

Development of Chiral Derivatizing Agents

While not typically used as a soluble chiral derivatizing agent for NMR analysis, the 3-chloro-4-methylbenzoyl structural unit is integral to the development of highly effective chiral selectors for chromatography. The derivatization in this context refers to the permanent attachment of the key functional group to a solid support, creating a Chiral Stationary Phase (CSP).

Specifically, Cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) is a widely recognized and commercially successful CSP. nih.govmdpi.com In this derivative, the hydroxyl groups of cellulose are reacted with 3-chloro-4-methylphenyl isocyanate to form carbamate (B1207046) linkages. The resulting polymer, when coated or immobilized onto a silica (B1680970) support, creates a powerful tool for the separation of enantiomers. afmps.benih.gov The unique substitution pattern on the phenyl ring—containing both an electron-withdrawing chloro group and an electron-donating methyl group—is crucial for its chiral recognition capabilities. mdpi.comconsensus.app

The CSP derived from the 3-chloro-4-methylphenyl moiety, often known by trade names such as Lux Cellulose-2, has demonstrated broad applicability in separating racemic mixtures of pharmaceuticals and other chiral compounds. phenomenex.comnih.gov It is employed in various chromatographic techniques, including high-performance liquid chromatography (HPLC), nano-liquid chromatography (nano-LC), and capillary electrochromatography (CEC). afmps.be

Research has shown its effectiveness in resolving the enantiomers of numerous drug classes, including β-adrenergic blockers, anti-inflammatory drugs, and antifungal agents. phenomenex.comnih.govmdpi.com For example, a method using a Cellulose tris(3-chloro-4-methylphenylcarbamate) column successfully separated the enantiomers of five different β-blockers: bisoprolol, carvedilol, atenolol, metoprolol, and nebivolol. nih.gov The ability to achieve high-resolution separations is critical for pharmaceutical development and quality control.

Table 3: Enantioseparation of β-Adrenergic Blockers using a Cellulose tris(3-chloro-4-methylphenylcarbamate) CSP

| Analyte | Mobile Phase Composition (v/v/v) | Retention Time (min) | Resolution (Rs) |

| Bisoprolol | n-hexane: ethanol: diethylamine (B46881) (60:40:0.1) | 4.33, 4.74 | 2.17 |

| Carvedilol | n-hexane: ethanol: diethylamine (60:40:0.1) | 6.92, 8.70 | 3.73 |

| Atenolol | n-hexane: ethanol: diethylamine (60:40:0.1) | 13.71, 20.31 | 7.04 |

| Metoprolol | n-hexane: ethanol: diethylamine (75:25:0.1) | Not specified | High |

| Nebivolol | n-hexane: ethanol: diethylamine (75:25:0.1) | Not specified | High |

Data sourced from a study on the enantioseparation of β-adrenergic blockers. nih.gov

The mechanism by which Cellulose tris(3-chloro-4-methylphenylcarbamate) separates enantiomers is based on the formation of transient diastereomeric complexes between the CSP (the selector) and the individual enantiomers (the selectands). The separation arises from differences in the stability of these complexes.

Computational modeling and molecular dynamics simulations have provided significant insight into these interactions. nih.govconsensus.app The key factors driving chiral recognition are:

Hydrogen Bonding: The carbamate N-H group on the CSP acts as a hydrogen bond donor, while the carbonyl (C=O) group acts as a hydrogen bond acceptor. These groups can interact with complementary functional groups on the analyte. A molecular docking study of β-blockers showed a critical hydrogen bond between the methoxy (B1213986) oxygen of S-metoprolol and the carbamate N-H of the CSP. nih.gov

π-π Interactions: The electron-rich aromatic rings of the phenylcarbamate side chains can engage in π-π stacking with aromatic rings on the analyte. nih.gov

Dipole-Dipole Interactions: The polar carbamate linkage and the C-Cl bond contribute to dipole moments that can interact with polar groups on the analyte.

Steric Effects: The chiral selector forms a groove-like structure due to the helical arrangement of the cellulose backbone. consensus.app Enantiomers fit differently into this sterically constrained environment, leading to differential retention.

The substituents on the phenyl ring act as crucial "stereoelectronic modulators." consensus.app The presence of both an electron-withdrawing chlorine atom and an electron-donating methyl group creates a unique electronic distribution that fine-tunes the strength of the hydrogen bonding and π-π interactions, enhancing the selector's ability to discriminate between enantiomers. mdpi.comconsensus.app Docking studies have shown that the binding process is spontaneous and enthalpically driven. nih.gov

Applications in Advanced Organic Synthesis and Material Science Precursors

Role as a Key Intermediate in Multi-Step Synthesis

3-Chloro-4-methylbenzoyl chloride is a significant intermediate in the field of organic synthesis, primarily owing to its reactive acyl chloride group and the substituted benzene (B151609) ring. This dual reactivity allows for its incorporation into a wide array of more complex molecules through sequential reactions. The presence of the chloro and methyl groups on the aromatic ring influences the reactivity and orientation of subsequent reactions, making it a valuable synthon for introducing the 3-chloro-4-methylbenzoyl moiety into a target molecule.

One of the fundamental reactions showcasing its utility is the conversion to its corresponding acid, 3-chloro-4-methylbenzoic acid. nih.gov This acid can then be further functionalized. For instance, it serves as a precursor in the synthesis of 3-chloro-4-methylaniline (B146341), an important industrial chemical. nih.govgoogle.com The transformation from the benzoyl chloride to the aniline (B41778) derivative typically involves hydrolysis to the carboxylic acid, followed by a nitration and subsequent reduction of the nitro group to an amine. This multi-step process highlights the role of this compound as a foundational starting material.

Furthermore, its utility extends to the formation of esters and amides through reactions with various alcohols and amines, a common strategy in the synthesis of pharmaceuticals and other specialty chemicals. guidechem.com The benzoyl chloride's reactivity is often harnessed in acylation reactions, such as the Friedel-Crafts acylation, to introduce the substituted benzoyl group onto another aromatic ring, thereby constructing more complex molecular frameworks.

Synthetic Utility in Agrochemical Precursor Development

The structural motifs present in this compound are found in a number of active agrochemical compounds. Consequently, this chemical serves as a crucial building block in the synthesis of various herbicides and fungicides.

A notable application is in the development of fungicidal compounds. Chloro-substituted benzoyl chlorides are identified as key intermediates in the preparation of fungicidal dimethomorph (B118703) and fungicidal benzophenones. google.com The synthesis of these complex molecules often involves the reaction of the benzoyl chloride with other heterocyclic or aromatic moieties to assemble the final, biologically active structure.

Moreover, the derivative, 3-chloro-4-methylaniline, is a direct precursor in the manufacture of the herbicide chlortoluron. nih.gov The synthesis of chlortoluron involves the reaction of 3-chloro-4-methylaniline with a urea (B33335) derivative. As this compound is a ready precursor to the aniline, it plays an indirect but vital role in the production of this widely used herbicide.

Research in the field of agrochemicals has also explored the synthesis of novel pyridazine-based herbicides. One such example involves derivatives based on a 3-chloro-4-methyl-6-phenylpyridazine (B1595225) core structure, indicating the potential utility of the 3-chloro-4-methylbenzoyl moiety in creating new crop protection agents. swinburne.edu.au

Contribution to the Synthesis of Advanced Chemical Structures

Beyond its role in pharmaceuticals and agrochemicals, this compound is a valuable precursor for the synthesis of other advanced chemical structures, including dyes and pigments. The chromophoric properties of molecules are often dictated by the arrangement of aromatic rings and functional groups. The 3-chloro-4-methylbenzoyl structure can be incorporated into larger conjugated systems to influence the color and properties of the resulting dye or pigment.

The synthesis of such colorants often involves the reaction of the benzoyl chloride with aromatic amines or other nucleophilic aromatic compounds to form extended, conjugated systems responsible for absorbing light in the visible spectrum. For example, 3-chloro-4-methylaniline, derived from the benzoyl chloride, is an intermediate in the production of organic pigments. nih.gov

The reactivity of the acyl chloride group allows for its attachment to various molecular scaffolds, enabling the systematic development of new materials with tailored properties. This versatility makes this compound a significant compound in the broader field of material science for creating complex and functional molecules.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Chloro 4 Methylbenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Chloro-4-methylbenzoyl chloride. Both ¹H NMR and ¹³C NMR spectroscopy provide critical information about the molecular framework.

In the ¹H NMR spectrum of a related compound, 3-chlorobenzoyl chloride, the aromatic protons exhibit distinct chemical shifts due to their electronic environments. chemicalbook.com For this compound, the protons on the aromatic ring would show specific splitting patterns and chemical shifts influenced by the chloro, methyl, and benzoyl chloride substituents. The methyl protons would typically appear as a singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. chemicalbook.comchemicalbook.com The carbonyl carbon of the benzoyl chloride group is particularly characteristic, appearing significantly downfield. The carbon atoms of the aromatic ring will have distinct shifts based on their proximity to the electron-withdrawing chlorine atom and the electron-donating methyl group. This detailed spectral data allows for the precise mapping of the molecule's connectivity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the assignments of protons and their attached carbons, providing definitive structural confirmation. The principles of using NMR for structure elucidation are well-established in organic chemistry. ethernet.edu.et

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~2.4 | Singlet | Methyl group protons. |

| ¹H | ~7.3-8.0 | Multiplets | Aromatic protons. |

| ¹³C | ~20 | Quartet | Methyl group carbon. |

| ¹³C | ~125-140 | Doublets | Aromatic ring carbons. |

| ¹³C | ~168 | Singlet | Carbonyl carbon. |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Detection

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to identify potential impurities. The mass spectrum of a related compound, 3-methylbenzoyl chloride, shows a distinct molecular ion peak, which confirms its molecular weight. chemicalbook.com For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). nih.gov

The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for benzoyl chlorides involve the loss of the chlorine atom or the entire carbonyl chloride group, leading to the formation of characteristic fragment ions. By analyzing these fragments, the structure of the parent molecule can be confirmed.

Furthermore, MS is highly sensitive for detecting impurities. Even trace amounts of by-products from the synthesis or degradation products can be identified by their unique molecular ions and fragmentation patterns. This is crucial for ensuring the purity of the compound, which is essential for its intended applications.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. libretexts.orgnih.gov For this compound, these techniques are particularly useful for confirming the presence of the carbonyl group (C=O) of the acid chloride and the characteristic vibrations of the substituted benzene (B151609) ring.

The IR spectrum of this compound is expected to show a strong absorption band in the region of 1750-1800 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride. chemicalbook.com This band is often more intense and at a higher frequency compared to the carbonyl absorption of a corresponding carboxylic acid. The spectrum will also display C-H stretching vibrations for the methyl group and the aromatic ring, typically in the 2850-3100 cm⁻¹ region. libretexts.org Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ range. libretexts.org

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations are often more intense and well-resolved. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. Studies on related molecules like 3-chloro-4-methoxybenzaldehyde (B1194993) demonstrate the power of combining experimental IR and Raman spectra with theoretical calculations to achieve a complete assignment of vibrational modes. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O (Acyl Chloride) | Stretch | 1750-1800 (Strong) | 1750-1800 (Moderate) |

| C-Cl (Aromatic) | Stretch | 1000-1100 (Moderate) | 1000-1100 (Strong) |

| C-H (Aromatic) | Stretch | 3000-3100 (Moderate) | 3000-3100 (Strong) |

| C-H (Methyl) | Stretch | 2850-2970 (Moderate) | 2850-2970 (Moderate) |

| C=C (Aromatic) | Stretch | 1400-1600 (Variable) | 1400-1600 (Strong) |

Chromatographic Methods for Purity Assessment and Separation Research

Chromatographic techniques are essential for assessing the purity of this compound and for developing methods to separate it from related compounds and impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would typically be developed. nih.gov This would involve using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic acid to ensure good peak shape.

Method development would involve optimizing parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve a good separation between the main compound and any potential impurities. UV detection is commonly used for aromatic compounds like this compound, with the detection wavelength chosen to maximize sensitivity. A validated HPLC method can provide precise and accurate quantification of the purity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com It is particularly well-suited for identifying volatile impurities that may be present in a sample of this compound. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification.

In the context of this compound, GC-MS can be used to detect residual starting materials, such as 3-chloro-4-methylbenzoic acid, or by-products from the chlorination reaction. nih.gov The retention time from the GC provides a characteristic identifier for each compound, while the mass spectrum gives definitive structural information. A study on the related compound 3-chloro-4-methylaniline (B146341) hydrochloride demonstrated the use of GC-MS for its determination in biological matrices. unl.edu

Capillary Electrophoresis (CE) in Purity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for the purity analysis of charged or polar compounds. nih.gov While this compound itself is neutral, its primary degradation product, 3-chloro-4-methylbenzoic acid, is ionizable and thus well-suited for CE analysis. nih.gov This makes CE a valuable tool for assessing the stability of the benzoyl chloride.

In a typical CE method, a fused-silica capillary is filled with a background electrolyte solution (buffer). A sample is injected, and a high voltage is applied across the capillary, causing the components to migrate at different velocities based on their charge-to-size ratio. This allows for the separation of the parent compound from its ionic impurities. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical method provides precise measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of molecules. Such information is vital as it can significantly influence a compound's physical properties and chemical reactivity. For this compound and its derivatives, X-ray crystallography offers unparalleled insights into their structural intricacies.

The experimental process involves irradiating a single crystal of the target compound with a focused beam of X-rays. The resulting diffraction pattern, which arises from the scattering of X-rays by the electron clouds of the atoms, is meticulously analyzed. This analysis allows for the construction of an electron density map, from which the precise position of each atom in the crystal lattice can be determined.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases, examining the structures of related compounds provides a solid foundation for understanding its likely solid-state characteristics. The extensive body of crystallographic data on benzoyl chloride and its derivatives serves as a valuable reference. These studies illuminate common structural motifs and the subtle yet significant impacts of various substituents on the molecular geometry and intermolecular forces.

The presence of a chlorine atom and a methyl group on the aromatic ring of this compound is anticipated to modulate the planarity of the benzoyl group and govern the nature of intermolecular contacts. These interactions are likely to include C–H···O and C–H···Cl hydrogen bonds, and potentially halogen···halogen interactions, which would play a key role in the crystal packing.

To illustrate the detailed information that can be gleaned from such an analysis, the crystallographic data for the parent compound, benzoyl chloride, is presented below. This information provides a useful benchmark for predicting the structural parameters of this compound.

Crystallographic Data for Benzoyl Chloride

| Parameter | Value |

| Formula | C₇H₅ClO |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 13.93 |

| b (Å) | 10.98 |

| c (Å) | 4.15 |

| Volume (ų) | 634.6 |

| Z | 4 |

This data is representative of related benzoyl chloride structures and serves as a reference.

A detailed examination of the crystal packing of related molecules frequently reveals the formation of dimeric structures or more extended networks stabilized by weak intermolecular forces. In the case of this compound, the interplay between the electron-withdrawing chlorine atom, the electron-donating methyl group, and the reactive acyl chloride functional group is a critical determinant of its solid-state arrangement. The definitive elucidation of its crystal structure through X-ray diffraction would provide conclusive answers to these structural questions and would be a significant contribution to the field of chemical crystallography.

Impurity Profiling and Control Methodologies in 3 Chloro 4 Methylbenzoyl Chloride Synthesis

Identification and Characterization of Synthetic Byproducts

The primary industrial synthesis of 3-Chloro-4-methylbenzoyl chloride involves the chlorination of 3-chloro-4-methylbenzoic acid using a chlorinating agent such as thionyl chloride or oxalyl chloride. prepchem.com During this process, several byproducts can form, originating from the starting materials, reagents, and side reactions.

Common Synthetic Byproducts:

Unreacted Starting Material: The most common impurity is the unreacted starting material, 3-chloro-4-methylbenzoic acid . Its presence indicates an incomplete reaction.

Isomeric Impurities: Depending on the purity of the starting 3-chloro-4-methylbenzoic acid, isomeric impurities such as 4-chloro-3-methylbenzoic acid may be present and subsequently converted to their corresponding acyl chlorides.

Over-chlorinated Byproducts: The reaction conditions can sometimes lead to further chlorination. This can occur on the aromatic ring, leading to various dichlorinated isomers, or on the methyl group, resulting in compounds like 3-chloro-4-(chloromethyl)benzoyl chloride .

Anhydride (B1165640) Formation: Self-condensation of the starting carboxylic acid or reaction between the product and the starting acid can form the corresponding anhydride, 3-chloro-4-methylbenzoic anhydride .

Reagent-Related Impurities: When thionyl chloride is used, impurities inherent to the reagent, such as sulfur chlorides, may be present in the crude product.

The identification and characterization of these byproducts are typically performed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying the molecular weights of these impurities. researchgate.net Further structural elucidation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Potential Synthetic Byproducts in this compound Synthesis

| Impurity Name | Chemical Formula | Likely Source |

| 3-Chloro-4-methylbenzoic acid | C₈H₇ClO₂ | Unreacted starting material |

| 4-Chloro-3-methylbenzoyl chloride | C₈H₆Cl₂O | Isomeric starting material |

| 3-Chloro-4-(chloromethyl)benzoyl chloride | C₈H₅Cl₃O | Side reaction (over-chlorination) |

| 3-Chloro-4-methylbenzoic anhydride | C₁₆H₁₂Cl₂O₃ | Side reaction |

Quantitative Determination of Process-Related Impurities

Once identified, the quantification of these impurities is crucial for process control and quality assurance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the quantitative determination of process-related impurities.

Due to the high reactivity and moisture sensitivity of acyl chlorides, direct analysis can be challenging. mdpi.com Therefore, derivatization is a frequently employed strategy. The acyl chloride is converted into a more stable derivative, such as an ester or an amide, prior to chromatographic analysis. For instance, reaction with an amine can produce a stable amide that is easily quantifiable by HPLC with UV detection. google.com

For trace-level analysis, especially for potentially genotoxic impurities, highly sensitive methods like LC-MS/MS or GC-MS are employed. researchgate.net These methods offer low detection and quantification limits, often in the parts-per-million (ppm) range.

Table 2: Analytical Techniques for Quantitative Impurity Determination

| Analytical Technique | Principle | Common Application |

| HPLC-UV | Separation based on polarity, detection by UV absorbance | Quantification of major impurities and unreacted starting material. |

| GC-FID/MS | Separation based on volatility and boiling point, detection by flame ionization or mass spectrometry | Analysis of volatile impurities and byproducts. |

| LC-MS/MS | High-resolution separation with highly sensitive and specific mass detection | Trace level quantification of impurities, including genotoxic impurities. |

Strategies for Impurity Management in Crystallization Processes

Crystallization is a critical step in the purification of this compound, effectively removing both process-related and starting material impurities. The strategy for impurity management during crystallization hinges on the selection of an appropriate solvent system and the control of crystallization parameters.

The ideal solvent is one in which the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble or insoluble under these conditions. For benzoyl chloride derivatives, non-polar organic solvents are often effective. For a structurally similar compound, 3-chloro-4-fluorobenzoic acid, recrystallization from benzene (B151609) has been reported to be effective. vwr.com

Key Crystallization Parameters for Impurity Control:

Solvent Selection: The choice of solvent or solvent mixture is paramount for achieving differential solubility between the product and impurities.

Cooling Rate: A controlled, slow cooling rate generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice while excluding impurities.

Agitation: Proper mixing ensures temperature homogeneity and prevents localized supersaturation, which can lead to the trapping of impurities.

Seeding: Introducing seed crystals of the pure compound can control the onset of crystallization and influence the crystal size distribution.

By optimizing these parameters, it is possible to significantly reduce the levels of impurities, including isomeric byproducts and unreacted starting materials, in the final product.

Analytical Method Validation for Impurity Quantification

To ensure that the quantitative determination of impurities is reliable and reproducible, the analytical method must be thoroughly validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The validation process demonstrates that the analytical procedure is suitable for its intended purpose.

Key Validation Parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Representative Validation Data for an Impurity Quantification Method

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 102.3% |

| Precision (RSD %) | ≤ 2.0% | < 1.5% |

| Limit of Quantitation (LOQ) | Reportable Value | 0.5 ppm |

| Limit of Detection (LOD) | Reportable Value | 0.15 ppm |

Sources of Impurities in Industrial Chemical Synthesis

Understanding the potential sources of impurities is fundamental to developing effective control strategies in the industrial synthesis of this compound. Impurities can be introduced at various stages of the manufacturing process.

Primary Sources of Impurities:

Raw Materials: The purity of the starting material, 3-chloro-4-methylbenzoic acid, is a primary determinant of the final product's purity. Isomeric impurities or other related substances in the starting material will likely be carried through the synthesis.

Reagents: The chlorinating agents (e.g., thionyl chloride, oxalyl chloride) and any catalysts used can contain their own impurities that may contaminate the product or participate in side reactions.

Side Reactions: As discussed in section 7.1, unintended reactions such as over-chlorination, dimerization, or anhydride formation can generate significant impurities. The control of reaction conditions (temperature, time, stoichiometry) is critical to minimize these.

Intermediates: Any unreacted intermediates from preceding synthetic steps can appear as impurities in the final product.

Degradation Products: The product itself may degrade under certain conditions of temperature, light, or moisture, especially given the reactive nature of the acyl chloride group. Hydrolysis back to the carboxylic acid is a common degradation pathway.

Process Equipment: Contamination from previous batches (cross-contamination) or leaching of materials from reactors and pipework can introduce trace impurities.

A thorough understanding of these sources allows for the implementation of a robust control strategy, which includes stringent specifications for raw materials, optimization of reaction conditions, and effective purification procedures.

Theoretical and Computational Chemistry Studies of 3 Chloro 4 Methylbenzoyl Chloride

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Chloro-4-methylbenzoyl chloride. These calculations, typically employing methods like Density Functional Theory (DFT), provide detailed information about the molecule's electronic structure, geometry, and vibrational frequencies.

The optimized molecular structure of this compound, as determined by computational methods, reveals the spatial arrangement of its atoms and the nature of the chemical bonds. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, can be precisely calculated. For instance, the geometry is largely dictated by the benzene (B151609) ring, with the chloro, methyl, and benzoyl chloride groups influencing the planarity and electronic distribution of the ring.

The reactivity of this compound is intrinsically linked to its electronic properties. The presence of the electron-withdrawing benzoyl chloride group and the chlorine atom, along with the electron-donating methyl group, creates a unique electronic environment. The carbonyl carbon of the benzoyl chloride group is highly electrophilic due to the strong electron-withdrawing effect of the oxygen and chlorine atoms, making it a prime target for nucleophilic attack. chemistrystudent.com Molecular orbital analysis, such as the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the sites of chemical reactivity. The LUMO is typically localized on the benzoyl chloride moiety, indicating its susceptibility to nucleophilic attack.

Vibrational analysis, another output of quantum chemical calculations, predicts the infrared and Raman spectra of the molecule. Theoretical vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. For substituted benzoyl chlorides, characteristic vibrational frequencies include the C=O stretching frequency of the acyl chloride group, which is sensitive to the electronic effects of the ring substituents. Studies on similar molecules, like 3-Chloro-4-hydroxybenzaldehyde, have shown good agreement between theoretical and experimental spectra, validating the computational models used. researchgate.net

Table 1: Illustrative Calculated Geometric Parameters for this compound (Note: These are estimated values based on typical data for substituted benzoyl chlorides and have not been specifically calculated for this molecule in publicly available literature.)

| Parameter | Value |

| C=O Bond Length | ~1.19 Å |

| C-Cl (acyl) Bond Length | ~1.79 Å |

| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |

| C-Cl (ring) Bond Length | ~1.74 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| O=C-Cl Bond Angle | ~120° |

| C-C-C (ring) Bond Angles | ~118 - 122° |

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions involving this compound and for quantifying their rates. Such studies provide a molecular-level picture of the transformation from reactants to products, including the identification of transient intermediates and transition states.

The primary reaction mechanism for this compound is nucleophilic acyl substitution. libretexts.orglibretexts.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the final product. youtube.com Computational modeling can map the potential energy surface for this process, identifying the energy barriers associated with each step.

Transition State Theory Applications

Transition State Theory (TST) is a cornerstone for calculating the rate constants of chemical reactions from the properties of the reactants and the transition state. chemguide.co.uk The transition state is the highest energy point along the reaction coordinate, representing the "point of no return" for a reaction. By locating the transition state structure and calculating its energy and vibrational frequencies, it is possible to determine the activation energy and the pre-exponential factor of the Arrhenius equation, and thus the reaction rate. For the nucleophilic acyl substitution of this compound, TST can be used to compare the rates of reaction with different nucleophiles or to study the effect of solvents on the reaction kinetics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. rsc.org DFT studies on substituted benzoyl chlorides and related systems have provided valuable insights into their reaction mechanisms. researchgate.netresearchgate.net For this compound, DFT calculations can be used to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Analyze the electronic structure to understand the charge distribution and how it changes along the reaction pathway. For example, mapping the molecular electrostatic potential can visually identify the electrophilic and nucleophilic sites of the molecule.

Simulate the effect of solvents on the reaction mechanism and kinetics, as solvents can play a crucial role in stabilizing charged intermediates and transition states.

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Acyl Substitution of a Substituted Benzoyl Chloride (Note: These are representative values and will vary depending on the specific nucleophile, solvent, and computational method.)

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| H₂O | Gas Phase | ~15-20 |

| H₂O | Water | ~10-15 |

| CH₃OH | Gas Phase | ~14-19 |

| CH₃OH | Methanol (B129727) | ~9-14 |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of this compound involves studying the different spatial arrangements of the molecule that arise from rotation around its single bonds, particularly the bond connecting the benzoyl group to the benzene ring. libretexts.org These different arrangements, or conformers, can have different energies and, therefore, different populations at a given temperature.

The orientation of the benzoyl chloride group relative to the plane of the benzene ring is a key conformational feature. While the benzene ring itself is rigid, the C-C bond linking it to the carbonyl group allows for rotation. Computational methods can be used to map the potential energy surface as a function of the dihedral angle describing this rotation. This mapping reveals the low-energy (stable) conformations and the energy barriers between them.

For substituted benzoyl chlorides, the presence of substituents on the ring can influence the preferred conformation due to steric and electronic interactions. In the case of this compound, the chloro and methyl groups will interact with the benzoyl chloride group, potentially leading to a non-planar ground state conformation. Understanding the conformational preferences is important as it can affect the molecule's reactivity and its interactions with other molecules.

Energy landscape mapping provides a comprehensive view of the possible conformations and their relative energies. nih.gov This can be a complex task for flexible molecules, but for relatively rigid structures like this compound, it is computationally feasible. The energy landscape can help in understanding the dynamic behavior of the molecule and in identifying the most populated conformations under different conditions.

Process Optimization and Green Chemistry Innovations for 3 Chloro 4 Methylbenzoyl Chloride Synthesis

Enhancing Reaction Efficiency and Yields

The traditional laboratory synthesis of 3-Chloro-4-methylbenzoyl chloride involves the reaction of 3-chloro-4-methylbenzoic acid with a chlorinating agent, such as thionyl chloride. prepchem.com A typical procedure involves refluxing the benzoic acid derivative with an excess of thionyl chloride for several hours. prepchem.com After the reaction is complete, the excess thionyl chloride is removed by distillation under vacuum to yield the final product. prepchem.com

Industrial production often employs a different route, starting from more readily available materials like p-Toluic acid. In one described process, p-Toluic acid is first converted to 4-Methyl benzoyl chloride by reacting it with thionyl chloride. The subsequent step involves the chlorination of 4-Methyl benzoyl chloride using chlorine gas in the presence of a catalyst to yield this compound. environmentclearance.nic.in

Optimizing reaction conditions is crucial for maximizing yield and purity. For similar chlorobenzoyl chloride syntheses, it has been demonstrated that controlling reaction parameters such as temperature and catalyst concentration significantly impacts the outcome. For instance, in the preparation of 4-chloro-benzoylchloride from 4-chlorobenzotrichloride, lowering the reaction temperature from 100°C to 50-60°C and using an optimal amount of an iron(III) chloride (FeCl3) catalyst resulted in a complete conversion (>95%) compared to an incomplete conversion (85%) at the higher temperature. google.com These principles of temperature and catalyst control are directly applicable to enhancing the efficiency of this compound synthesis.

The table below illustrates the impact of reaction conditions on product yield for the synthesis of a related compound, 3-chloromethyl benzoyl chloride, highlighting the importance of catalyst and temperature selection.

| Catalyst | Mole Ratio (Catalyst:Reactant) | Temperature (°C) | Reaction Time (h) | Product Purity (% Area by GC) |

| Aluminum trichloride | 0.3:1 | 50 - 55 | 18 | 95.2% |

| Zinc Chloride | 0.5:1 | 65 - 70 | 5 | 86.6% |

| Stannous chloride | 0.15:1 | 45 - 50 | 12 | 85.7% |

| Cupric chloride | 0.1:1 | 30 - 35 | 15 | 85.2% |

| Data derived from a patented process for a structural isomer, illustrating the effects of varying reaction parameters. google.com |

Solvent Selection and Minimization Strategies

Research into related processes has shown that the synthesis of chloro-benzoyl chlorides can be effectively carried out without any organic solvent. google.com For example, the reaction of a chloro-trichloromethylbenzene with water in the presence of a Lewis acid catalyst can proceed efficiently in a solvent-free system. google.com This approach not only simplifies the workup procedure but also significantly reduces solvent waste.

In cases where a solvent is necessary, careful selection is paramount. For the synthesis of a related isomer, it was found that solvents like methylene dichloride and chloroform are effective, while solvents containing oxygen, nitrogen, or sulfur atoms can be detrimental to the reaction. google.com This suggests that non-coordinating, halogenated solvents are preferred for this class of reactions. Minimization strategies focus on using the lowest effective volume of the chosen solvent and ensuring its recovery and recycling post-reaction.

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign or "green" synthetic routes is a major focus of modern chemical manufacturing. This involves utilizing safer reagents, reducing waste, and improving energy efficiency.

One promising green chemistry approach is the use of microwave-assisted synthesis. For reactions involving derivatives of this compound, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and eliminate the need for a solvent. evitachem.com This method leads to significant energy savings and waste reduction. evitachem.com Applying microwave technology to the primary synthesis of this compound could offer similar benefits.

Another environmentally benign strategy is the development of one-step synthetic methods from readily available starting materials, which can reduce waste and improve atom economy. A patented method for a similar compound uses benzenyl trichloride and paraformaldehyde with a Lewis acid catalyst in a single step, which is described as clean, environmentally friendly, and producing less waste that can be harmlessly processed. google.com

Furthermore, industrial processes are incorporating measures to mitigate harmful byproducts. In the synthesis of this compound, gaseous byproducts like hydrogen chloride (HCl) and sulfur dioxide (SO2) are generated. environmentclearance.nic.in Implementing scrubbing systems that capture these gases—for instance, using water and dilute caustic solutions—converts them into useful or more easily disposable products like hydrochloric acid and sodium sulfite solution, preventing their release into the atmosphere. environmentclearance.nic.in

Catalyst Recycling and Sustainability in Production

The choice of catalyst is fundamental to the sustainability of a chemical process. The industrial synthesis of this compound utilizes iron as a catalyst for the chlorination step. environmentclearance.nic.in Iron is an earth-abundant, inexpensive, and relatively non-toxic metal, making it a sustainable choice compared to catalysts based on precious or heavy metals.

After the reaction, the iron catalyst is typically removed from the reaction mass as a sludge through filtration. environmentclearance.nic.in While the direct recycling of this "iron sludge" is not explicitly detailed in available literature for this specific process, the ability to separate the catalyst from the product stream is the first critical step toward a recycling protocol. Heterogeneous catalysts like iron can often be recovered, regenerated, and reused, which is a key principle of green chemistry.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Compounds Derived from 3 Chloro 4 Methylbenzoyl Chloride As Precursors

SAR in Precursor Design for Downstream Applications (e.g., agrochemicals)

3-Chloro-4-methylbenzoyl chloride is a valuable precursor for creating a variety of agrochemicals, including herbicides, insecticides, and fungicides. The specific arrangement of the chloro and methyl groups on the benzoyl moiety plays a significant role in determining the biological efficacy of the final products.

Herbicidal Derivatives:

In the realm of herbicides, picolinic acid and quinolinecarboxylic acid derivatives are prominent classes of compounds that exhibit auxin-like activity, leading to uncontrolled growth and subsequent death of susceptible weeds. While specific studies on derivatives of this compound are not extensively documented in publicly available literature, the SAR of analogous 2-picolinic acid herbicides provides valuable insights. For instance, a study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids revealed that the substitution pattern on the pyrazolyl ring significantly impacts herbicidal activity. Many of the synthesized compounds demonstrated potent inhibition of root growth in various weed species, with some exhibiting 100% inhibition of Amaranthus retroflexus L. at certain concentrations. mdpi.com This suggests that amides and esters derived from this compound could be promising candidates for novel herbicides, with the 3-chloro-4-methylphenyl group potentially influencing target binding and metabolic stability.

Insecticidal Derivatives:

The 3-chloro-4-methylbenzoyl scaffold can be incorporated into several classes of insecticides. Diacylhydrazines, for example, are nonsteroidal ecdysone (B1671078) agonists that disrupt the molting process in lepidopteran pests. Research on diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold has shown that the nature of the substituent on the benzoyl ring is critical for insecticidal activity. nih.gov Specifically, compounds with a phenyl group or a substituted phenyl group (e.g., 4-fluorophenyl) at this position displayed excellent activity against Plutella xylostella, with some derivatives showing higher potency than the commercial insecticide tebufenozide. nih.gov This indicates that the 3-chloro-4-methylbenzoyl group could confer favorable properties to this class of insecticides.

The following table summarizes the impact of structural variations on the insecticidal activity of diacylhydrazine derivatives from a study on related compounds.

| Compound ID | R Group on Benzoyl Moiety | Mortality (%) against P. xylostella at 500 mg/L | LC50 (mg/L) against P. xylostella |

| 10g | 4-fluorophenyl | >90 | 27.49 |

| 10h | 2,3,4,5-tetrafluorophenyl | >90 | 23.67 |

| 10w | phenyl | >90 | 28.90 |

| Tebufenozide | (commercial standard) | - | 37.77 |

Data adapted from a study on diacylhydrazine derivatives. nih.gov

Fungicidal Derivatives:

Although specific SAR studies on fungicides derived from this compound are not prevalent, the general principles of benzoyl-containing fungicides suggest potential applications. The benzoyl moiety is a common feature in various fungicidal scaffolds, where it often contributes to the molecule's interaction with the target enzyme or protein.

SPR of Intermediates for Process Control and Optimization

The synthesis of this compound itself can be achieved by reacting 3-chloro-4-methylbenzoic acid with a chlorinating agent like thionyl chloride. prepchem.com The properties of the resulting acid chloride, such as its boiling point and reactivity, are crucial for subsequent reaction steps.

In the synthesis of more complex molecules, the intermediates formed by reacting this compound with other nucleophiles (e.g., anilines, alcohols, or amines) will have varying properties based on the nature of the nucleophile. For example, the formation of an amide by reacting this compound with an aniline (B41778) like 3-chloro-4-methylaniline (B146341) would yield an intermediate with specific solubility, crystallinity, and thermal stability. These properties directly impact the choice of solvents for reaction and purification, the feasibility of crystallization as a purification method, and the required temperature and pressure for the reaction.

The table below outlines key physical properties of this compound and a related precursor, which are essential for process design and control.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C8H6Cl2O | 189.04 | 70-74 at 10.25 mm Hg prepchem.com |

| 3-Chloro-4-methylbenzoic acid | C8H7ClO2 | 170.6 | - |

Data from various sources. prepchem.comnih.gov

By systematically studying how structural changes in the intermediates affect these physical properties, chemists can optimize reaction yields, reduce impurities, and develop more cost-effective and environmentally friendly manufacturing processes.

Computational Approaches to SAR/SPR Prediction

Computational chemistry offers powerful tools for predicting the SAR and SPR of novel compounds, thereby accelerating the discovery and development process. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively.

For agrochemicals derived from this compound, QSAR models could be developed to predict their herbicidal, insecticidal, or fungicidal potency. These models typically use a set of calculated molecular descriptors, which quantify various aspects of a molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By training a model on a dataset of compounds with known activities, it becomes possible to predict the activity of new, untested derivatives.

Similarly, QSPR models can be employed to predict the physical properties of intermediates, such as boiling point, solubility, and melting point. This information is invaluable for process chemists in designing and optimizing synthetic routes. For example, a QSPR model could predict the solubility of a series of amide intermediates in different solvents, aiding in the selection of the optimal solvent for reaction and purification.

While specific QSAR/QSPR studies on derivatives of this compound are not widely published, the principles have been successfully applied to related classes of compounds. For instance, QSAR studies on substituted benzamides have been used to model their antimicrobial activity using topological and shape descriptors. researchgate.net Such approaches could be readily adapted to explore the vast chemical space of potential agrochemicals derived from this compound, guiding synthetic efforts towards the most promising candidates.

Q & A

Q. What computational tools predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict nucleophilic attack sites. Compare with experimental results from Suzuki-Miyaura couplings using Pd catalysts to validate computational models .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

- Methodological Answer : Cross-validate data using multiple techniques:

- Melting Point : Perform DSC (Differential Scanning Calorimetry) to assess purity.

- NMR : Compare with literature spectra in deuterated solvents (e.g., CDCl₃) and check for solvent impurities.

- Mass Spec : Use high-resolution MS (HRMS) to confirm molecular ion peaks .

Applications in Drug Discovery

Q. What strategies leverage this compound as a building block for kinase inhibitor design?

- Methodological Answer : Incorporate the acyl chloride moiety into pharmacophores via amide coupling with heterocyclic amines (e.g., pyridines). Screen derivatives for kinase inhibition using ATP-binding assays (e.g., TR-FRET). Optimize selectivity via SAR studies, focusing on the chloro-methyl group’s steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten